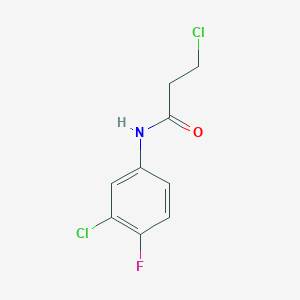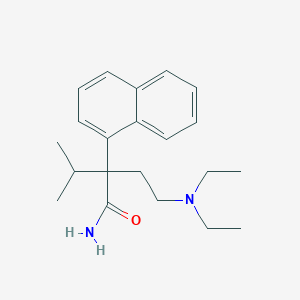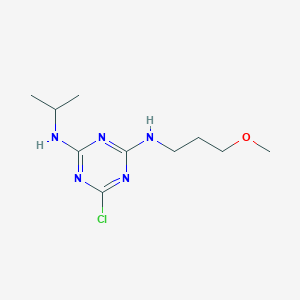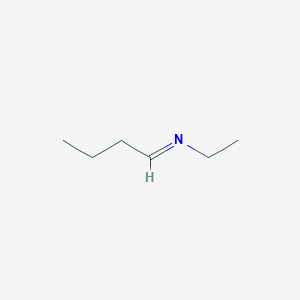![molecular formula C7H11NO4 B157783 Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate CAS No. 130291-56-4](/img/structure/B157783.png)
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate, also known as Methyl N-(methoxycarbonylmethyl)glycinate, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate involves the inhibition of the growth and proliferation of microorganisms by disrupting their metabolic processes. It works by interfering with the synthesis of essential proteins and nucleic acids, leading to the death of the microorganisms.
Effets Biochimiques Et Physiologiques
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been shown to have a number of biochemical and physiological effects on various organisms. It has been found to be toxic to both gram-positive and gram-negative bacteria, as well as fungi and viruses. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It also has a broad spectrum of activity against various microorganisms, making it a versatile tool for studying their growth and metabolism.
However, there are also some limitations to its use in lab experiments. Its toxicity to both microorganisms and humans means that it must be handled with care and appropriate safety measures must be taken. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.
Orientations Futures
There are several potential future directions for research involving Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate. One possible area of study is the development of new drugs and therapies based on its antibacterial, antifungal, and antiviral properties. Another potential direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.
In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research. Overall, Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate is a promising compound with a wide range of potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate can be achieved through a multistep process involving the reaction of glycine with methyl chloroformate, followed by the reaction of the resulting intermediate with methyl vinyl ketone. The final product is obtained through the purification of the reaction mixture using standard techniques.
Applications De Recherche Scientifique
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
130291-56-4 |
|---|---|
Nom du produit |
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(6(9)11-3)8(2)7(10)12-4/h1H2,2-4H3 |
Clé InChI |
CHXSSOQJMVWSDS-UHFFFAOYSA-N |
SMILES |
CN(C(=C)C(=O)OC)C(=O)OC |
SMILES canonique |
CN(C(=C)C(=O)OC)C(=O)OC |
Synonymes |
2-Propenoic acid, 2-[(methoxycarbonyl)methylamino]-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
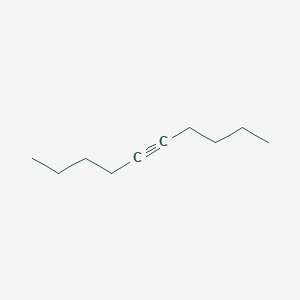
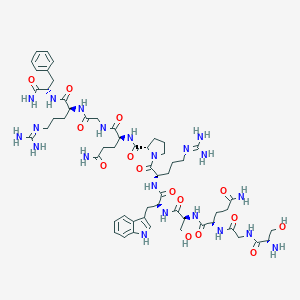
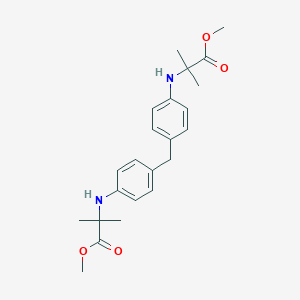
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
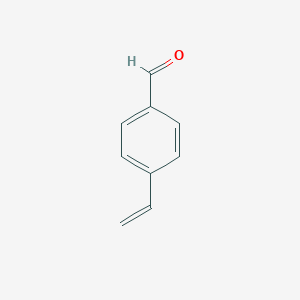
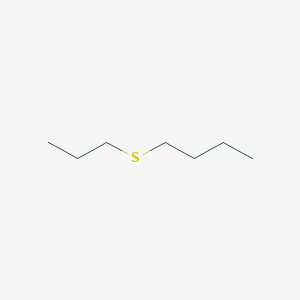
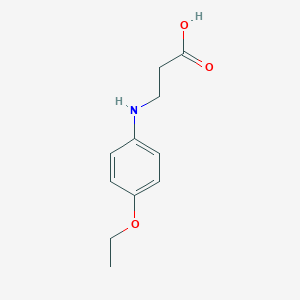
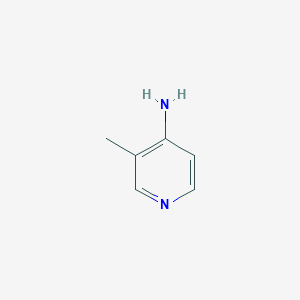
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)
